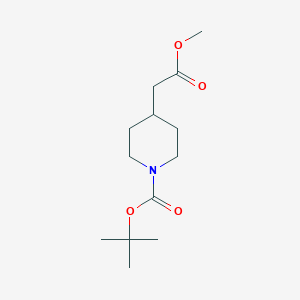

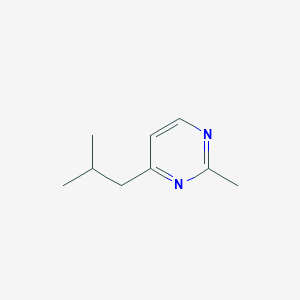

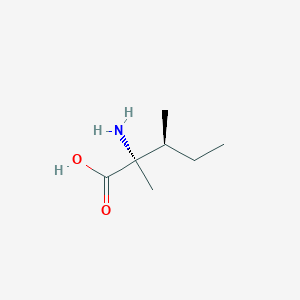

Tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate

Descripción general

Descripción

Synthesis Analysis

The synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a related compound, demonstrates the complexity and multi-step nature of synthesizing such molecules. It involves acylation, sulfonation, and substitution reactions starting from piperidin-4-ylmethanol, achieving a total yield of 20.2% (Wang, Tang, Xu, & Wang, 2015). This highlights the challenges and considerations in optimizing synthesis routes for such compounds.

Molecular Structure Analysis

The molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)-piperazine-1-carboxylate reveals typical bond lengths and angles for this class of compounds, indicating the stability of the piperazine ring structure and the influence of substituents on the overall molecular conformation. The compound crystallizes in the monoclinic space group P 21/c, providing insight into its solid-state architecture and potential interactions in the crystalline phase (Mamat, Flemming, & Köckerling, 2012).

Chemical Reactions and Properties

Specific chemical reactions and properties of tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate derivatives, such as their role in forming Schiff base compounds through coupling with aromatic aldehydes, underscore their reactivity and potential for chemical modifications. These reactions facilitate the synthesis of complex molecules with defined structural motifs essential for biological activity (Çolak, Karayel, Buldurun, & Turan, 2021).

Physical Properties Analysis

The study of the physical properties, such as crystal packing and intermolecular interactions of related compounds, via X-ray diffraction and Hirshfeld surface analysis, provides valuable information on the solid-state behavior of these compounds. These analyses contribute to understanding the compound's stability, solubility, and potential for forming crystalline materials suitable for further pharmaceutical development (Kulkarni et al., 2016).

Aplicaciones Científicas De Investigación

Key Intermediate in Drug Synthesis : Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate is a crucial intermediate in the synthesis of Vandetanib, an anti-cancer drug. The compound was synthesized through multiple steps including acylation, sulfonation, and substitution, with a total yield of 20.2% (Wang, Wang, Tang, & Xu, 2015).

Biological Evaluation : Derivatives of N-Boc piperazine, including tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate, were synthesized and characterized. Their antibacterial and antifungal activities were evaluated, showing moderate activity against several microorganisms (Kulkarni et al., 2016).

Novel Inhibitor Synthesis : The synthesis of (S)-4-(1-(3,4-dichlorophenyl)-2-methoxyethyl)piperidine as a novel triple reuptake inhibitor involved exploring various synthesis routes, including lipase-catalyzed kinetic resolution and asymmetric hydrogenation (Yamashita et al., 2015).

Intermediate in Crizotinib Synthesis : Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is an important intermediate in the synthesis of biologically active compounds such as Crizotinib. The compound was synthesized in three steps, starting from tert-butyl-4-hydroxypiperdine-1-carboxylate (Kong et al., 2016).

X-Ray Studies and Molecular Structure : The molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was analyzed using X-ray diffraction. This study provided insights into bond lengths and angles typical for this class of compounds (Mamat, Flemming, & Köckerling, 2012).

Synthesis of Quinazolone Derivatives : A study focused on the synthesis of 6-methoxy-7-[(1-methyl-4-piperidine)methoxyl]-4(3H)-quinazolone, using tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate as a starting material. The overall yield was 56%, indicating an efficient synthesis route (Xiao-kai, 2013).

Safety And Hazards

Propiedades

IUPAC Name |

tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-13(2,3)18-12(16)14-7-5-10(6-8-14)9-11(15)17-4/h10H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADFSCQGCEAKLOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363831 | |

| Record name | tert-Butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate | |

CAS RN |

175213-46-4 | |

| Record name | tert-Butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

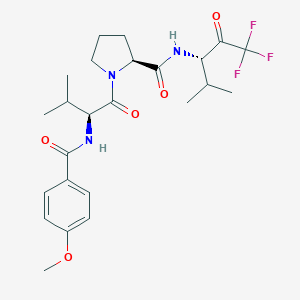

![Glycine, N-[[3-methoxy-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]carbonyl]-, ethyl ester](/img/structure/B71212.png)

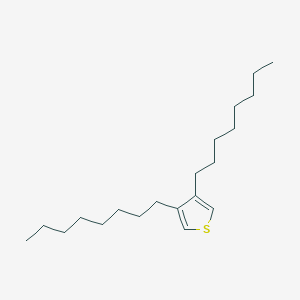

![(2S)-5-oxo-1-[(2E)-penta-2,4-dienyl]pyrrolidine-2-carbaldehyde](/img/structure/B71215.png)

![Furo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B71229.png)

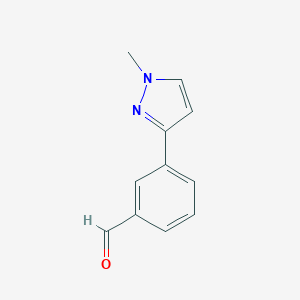

![6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B71232.png)